Hole Mobility Superiority of FTTF vs. Alkylated Analog DH-FTTF in OTFTs
The field-effect hole mobility of unsubstituted FTTF is reported as 0.3 cm²/V·s . In direct comparison, its alkylated derivative 5,5′-Bis(7-hexyl-9H-fluoren-2-yl)-2,2′-bithiophene (DH-FTTF) exhibits a mobility range of 0.05-0.12 cm²/V·s . This represents a 2.5× to 6× higher mobility for FTTF relative to DH-FTTF, attributed to the absence of sterically hindering hexyl chains that disrupt close π-π intermolecular packing in the thin-film state [1].
| Evidence Dimension | Field-effect hole mobility (μFET) |
|---|---|
| Target Compound Data | 0.3 cm²/V·s |
| Comparator Or Baseline | 5,5′-Bis(7-hexyl-9H-fluoren-2-yl)-2,2′-bithiophene (DH-FTTF): 0.05-0.12 cm²/V·s |
| Quantified Difference | FTTF mobility is 2.5× to 6× higher than DH-FTTF |
| Conditions | Thin-film transistor (TFT) configuration; sublimed-grade materials |
Why This Matters
Higher mobility directly correlates with increased ON-current and faster switching speeds in OTFTs, enabling procurement for high-frequency or high-drive-current applications where alkylated analogs underperform.
- [1] Yuan, Q.; Mannsfeld, S. C.; Tang, M. L.; Roberts, M.; Toney, M. F.; DeLongchamp, D. M.; Bao, Z. Microstructure of Oligofluorene Asymmetric Derivatives in Organic Thin Film Transistors. Chem. Mater. 2008, 20 (8), 2763-2772. View Source
